![molecular formula C16H20N2O6S B2685289 3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034275-74-4](/img/structure/B2685289.png)
3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione, also known as AZD 3361, is a drug compound with a unique structure. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
The synthesis of piperidine derivatives, such as AZD 3361, has been a significant part of the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular formula of AZD 3361 is C16H20N2O6S, and its molecular weight is 368.4.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
Oxazolidinediones and Glucose Tolerance
Research by Schnur and Morville (1986) on oxazolidinediones, similar in structure to the compound of interest, showcases their potential in improving glucose tolerance. Their study on rats demonstrated that certain oxazolidinediones could enhance glucose tolerance without inducing hypoglycemia, a critical aspect for diabetes management. This finding suggests a valuable application in studying and potentially managing glucose levels without the adverse effect of lowering blood sugar too much. The optimal substituent positions on the phenyl ring critical for activity were identified as the 2-, 5-, and 6-positions, indicating a nuanced relationship between chemical structure and biological activity (Schnur & Morville, 1986).
Antimicrobial Activities
Prakash et al. (2010) synthesized a series of compounds related to thiazolidinediones, demonstrating significant in vitro antibacterial and antifungal activities. Their research highlighted the compounds' effectiveness against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Aspergillus niger, and A. flavus. This study points to the potential application of similar compounds in developing new antimicrobial agents, which could be crucial in the fight against drug-resistant infections (Prakash et al., 2010).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) explored the synthesis of novel compounds derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic activities. Their research demonstrates the potential of oxazolidine derivatives in creating new treatments for inflammation and pain, offering insights into their mechanism of action as COX-1/COX-2 inhibitors (Abu‐Hashem et al., 2020).
Anticancer Activity
Kumar and Sharma (2022) highlighted the synthesis and evaluation of N-substituted indole derivatives, including thiazolidine-2,4-dione, for their anticancer activity against the MCF-7 human breast cancer cell line. This study indicates the potential for compounds with similar structures to act as inhibitors of cancer cell growth, opening avenues for further research into targeted cancer therapies (Kumar & Sharma, 2022).
Future Directions
Piperidine derivatives, including AZD 3361, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research will likely continue to explore the synthesis, functionalization, and pharmacological application of piperidine derivatives .
properties
IUPAC Name |
3-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S/c1-11-3-4-13(23-2)14(9-11)25(21,22)17-7-5-12(6-8-17)18-15(19)10-24-16(18)20/h3-4,9,12H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IARWMIKPHOLGSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione |
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